molecular formula C12H20O4 B131735 [(Z)-4-butanoyloxybut-2-enyl] butanoate CAS No. 144967-77-1

[(Z)-4-butanoyloxybut-2-enyl] butanoate

Cat. No.: B131735
CAS No.: 144967-77-1
M. Wt: 228.28 g/mol
InChI Key: OGJKSGMVEHGEKF-WAYWQWQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-4-butanoyloxybut-2-enyl] butanoate typically involves the esterification of cis-1,4-butanediol with butyric acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:

cis-1,4-Butanediol+Butyric AcidAcid CatalystThis compound+Water\text{cis-1,4-Butanediol} + \text{Butyric Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} cis-1,4-Butanediol+Butyric AcidAcid Catalyst​this compound+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(Z)-4-butanoyloxybut-2-enyl] butanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield cis-1,4-butanediol.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyryl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Butyric acid derivatives.

    Reduction: cis-1,4-Butanediol.

    Substitution: Various substituted butenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(Z)-4-butanoyloxybut-2-enyl] butanoate involves its ability to act as a crosslinking agent. It can form covalent bonds with other molecules, thereby altering their physical and chemical properties. This crosslinking ability is crucial in polymer chemistry and material science .

Comparison with Similar Compounds

Uniqueness: [(Z)-4-butanoyloxybut-2-enyl] butanoate is unique due to its specific ester groups, which provide distinct reactivity and applications in biochemical research and polymer chemistry. Its ability to act as a crosslinking agent sets it apart from other similar compounds .

Properties

IUPAC Name

[(Z)-4-butanoyloxybut-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKSGMVEHGEKF-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C\COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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